molecular formula C21H23NO5 B13593591 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}aceticacid

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}aceticacid

Cat. No.: B13593591
M. Wt: 369.4 g/mol
InChI Key: CVSAMXAUNVKGHY-UHFFFAOYSA-N
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Description

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .

Preparation Methods

The synthesis of 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid typically involves the following steps:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques .

Chemical Reactions Analysis

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include piperidine, DCC, DIC, and various alcohols and acids. The major products formed from these reactions are typically peptides or peptide derivatives .

Scientific Research Applications

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process and can be selectively removed under mild basic conditions. This allows for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar compounds to 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid include:

These compounds share the Fmoc protecting group but differ in the amino acid and side chain structures, which can affect their reactivity and applications in peptide synthesis .

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropan-2-yl]oxyacetic acid

InChI

InChI=1S/C21H23NO5/c1-21(2,27-12-19(23)24)13-22-20(25)26-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

CVSAMXAUNVKGHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC(=O)O

Origin of Product

United States

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